molecular formula C19H16O4 B13940814 2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)-

2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)-

Cat. No.: B13940814
M. Wt: 308.3 g/mol
InChI Key: WJEQUHMRCIOHRI-UHFFFAOYSA-N
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Description

The compound "2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)-" is a naphthalene derivative featuring a carboxylic acid group at position 2, a methoxy group at position 7, and a phenylmethoxy (benzyloxy) group at position 3. The phenylmethoxy substituent introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

7-methoxy-4-phenylmethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C19H16O4/c1-22-16-7-8-17-14(10-16)9-15(19(20)21)11-18(17)23-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,21)

InChI Key

WJEQUHMRCIOHRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2C=C1)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)- typically involves multiple steps One common method starts with the nitration of naphthalene to form 2-nitronaphthalene This intermediate is then subjected to a series of reactions, including reduction, methylation, and carboxylation, to introduce the methoxy and carboxylic acid groups

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenylmethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups replacing the phenylmethoxy group.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and phenylmethoxy groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name CAS Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound (Hypothetical) - 2-COOH, 7-OCH₃, 4-OBzl C₁₉H₁₆O₄ 316.33 High lipophilicity, potential prodrug -
6,7-Dimethoxy-4-(4-methylphenyl)- 109933-59-7 6,7-OCH₃, 4-p-tolyl C₂₀H₁₈O₄ 322.35 pKa 4.18; synthetic intermediate
CD437 (6-[3-(1-adamantyl)-4-hydroxyphenyl]-) - 6-adamantyl-phenyl, 4-OH C₂₈H₃₀O₃ 414.53 Apoptosis via mitochondrial pathway
Adapalene (6-[3-adamantyl-4-OCH₃-phenyl]-) - 6-adamantyl-phenyl, 4-OCH₃ C₂₈H₂₈O₃ 412.52 Retinoid for acne treatment
Ethyl 7-OBzl-4-OTf-2-naphthoate 1160271-23-7 7-OBzl, 4-OTf, ethyl ester C₂₁H₁₇F₃O₆S 454.42 Triflate as leaving group; ester prodrug
4-Methoxy-7-Methyl-2-naphthoic acid 24894-76-6 4-OCH₃, 7-CH₃ C₁₃H₁₂O₃ 216.23 Simpler substituents; lower MW

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The phenylmethoxy group (4-OBzl) in the target compound increases logP compared to methoxy (4-OCH₃) or methyl (7-CH₃) groups. For example, the 4-p-tolyl substituent in 6,7-dimethoxy-4-(4-methylphenyl)-2-naphthoic acid (CAS 109933-59-7) contributes to a density of 1.213 g/cm³ and pKa 4.18, typical for carboxylic acids .

Biological Activity

2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data.

PropertyValue
Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
IUPAC Name 2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)-
Canonical SMILES C1=CC=C2C(=C1)C(=CC=C2C(=O)O)OC(C3=CC=CC=C3)OC

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthalene derivatives, including those with phenylmethoxy substitutions. For instance, naphthoquinone derivatives have shown selective cytotoxicity against non-small cell lung cancer (NSCLC) cells through mechanisms involving the inhibition of key signaling pathways such as COX-2 and NF-κB .

  • Mechanism of Action :
    • Induction of apoptosis in cancer cells.
    • Interaction with DNA leading to oxidative stress and cellular damage.
    • Inhibition of tumor growth through modulation of specific molecular targets.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar naphthalene derivatives have exhibited significant activity against various bacterial strains, indicating that 2-naphthalenecarboxylic acid derivatives could be explored for their antibacterial effects .

Structure-Activity Relationship (SAR)

Research indicates that modifications in the naphthalene core can significantly influence biological activity. For example, the introduction of methoxy and phenylmethoxy groups has been associated with enhanced anticancer efficacy and reduced toxicity towards normal cells .

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of several naphthoquinone derivatives on A549 lung cancer cells. The results indicated that compounds with phenyl substitutions exhibited IC50 values ranging from 5.8 µM to 20.6 µM, demonstrating dose-dependent cytotoxicity .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of various naphthalene derivatives, revealing that certain compounds displayed potent activity against Gram-positive bacteria. The study emphasized the need for further exploration into the structure-activity relationships to optimize efficacy against resistant strains .

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